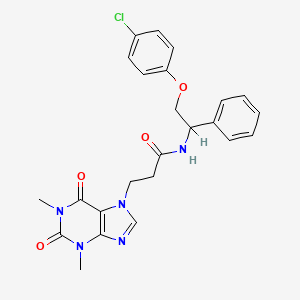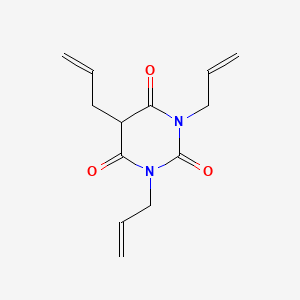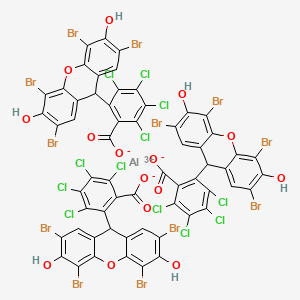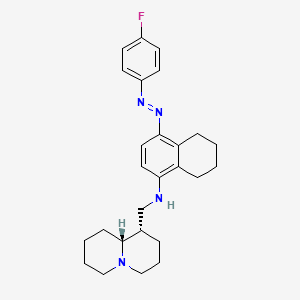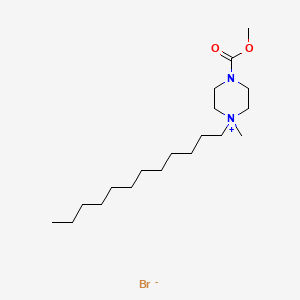
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester is a chemical compound with the molecular formula C19-H39-N2-O2.Br and a molecular weight of 407.51 . This compound is part of the piperazinium family and is characterized by its unique structure, which includes a carboxylic acid group, a long dodecyl chain, and a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester typically involves the reaction of 1-dodecylpiperazine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The carboxylic acid and ester groups can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide ethyl ester
- 4-Carboxy-1-(1-carboxyethyl)-1-methylpiperazinium chloride, 1-dodecyl 4-ethyl ester
Uniqueness
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester is unique due to its specific combination of functional groups and long alkyl chain. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
109648-85-3 |
|---|---|
Formule moléculaire |
C19H39BrN2O2 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
methyl 4-dodecyl-4-methylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C19H39N2O2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-21(2)17-14-20(15-18-21)19(22)23-3;/h4-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WJAMPTQBGNHERD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1(CCN(CC1)C(=O)OC)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


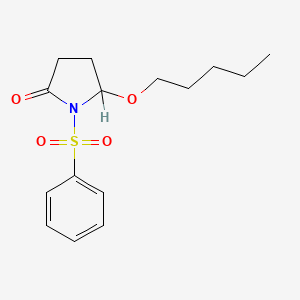
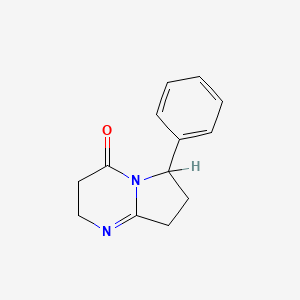
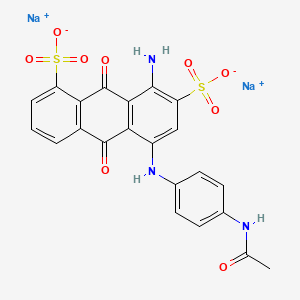

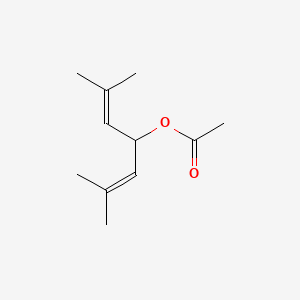
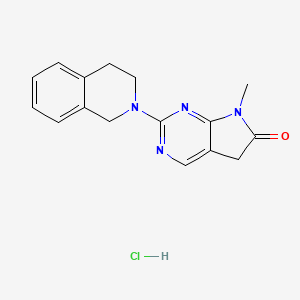
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

